Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) is a compound that combines an amino acid structure with a hexanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous environments.
Hexanoic acid, 3-amino-5-methyl-, hydrochloride is derived from the natural amino acid structure, specifically modified to include a methyl group at the 5-position and an amino group at the 3-position of the hexanoic acid chain. This modification results in unique properties that may enhance biological activity.
This compound can be classified as:
The synthesis of Hexanoic acid, 3-amino-5-methyl-, hydrochloride typically involves several key steps:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity. For example, using a strong mineral acid like hydrochloric acid during the final crystallization step can help form the hydrochloride salt effectively .
Hexanoic acid, 3-amino-5-methyl-, hydrochloride can undergo various chemical reactions typical for amino acids and carboxylic acids:
For instance, amidation reactions often require activation of the carboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to facilitate the formation of stable amides .
The mechanism of action for Hexanoic acid, 3-amino-5-methyl-, hydrochloride primarily involves its interaction within biological systems:
Research indicates that derivatives of this compound can exhibit bioactivity due to their structural similarity to naturally occurring neurotransmitters .
Hexanoic acid, 3-amino-5-methyl-, hydrochloride has several applications in scientific research and pharmaceutical development:
The compound is systematically named as hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), reflecting its linear carboxylic acid backbone substituted with an amino group at C-3 and a methyl group at C-5, neutralized with hydrochloric acid in a 1:1 stoichiometry. Its molecular formula is C₇H₁₅NO₂·HCl, equivalent to C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol [2] [3]. Key identifiers include:
CC(C)C[C@H](N)CC(=O)O.Cl
, confirming the stereospecific carbon and protonated amine hydrochloride [2]. Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) |
CAS Numbers | 100869-06-5 (racemic HCl), 96386-92-4 [(S)-enantiomer HCl] |
Molecular Formula | C₇H₁₆ClNO₂ |
Molecular Weight | 181.66 g/mol |
Chiral SMILES (S) | CC(C)C[C@H](N)CC(=O)O.Cl |
The compound exhibits a defined stereocenter at C-3, rendering enantiomers with distinct biochemical activities. The (R)-enantiomer (CAS 91298-67-8) is documented but lacks therapeutic relevance . The hydrochloride salt’s crystalline solid state enhances stability over the free amino acid, which is prone to zwitterion formation and hygroscopicity.
The synthesis of this compound emerged from research into GABA analogs in the 1990s. Early routes focused on racemic mixtures via classical resolution or malonate ester alkylation, but these were inefficient for industrial-scale production. Patent MX2008014759A details a stereoselective synthesis for the (S)-enantiomer—later named pregabalin—using enzymatic resolution or chiral auxiliaries to achieve enantiomeric excess >99% [5]. The hydrochloride salt became the preferred form due to its crystallinity, simplifying isolation compared to oils or amorphous solids.
Industrial adoption accelerated when pharmacological studies revealed the (S)-enantiomer’s activity as a calcium channel modulator. Suppliers like AChemBlock (Catalog ID: Q68972) commercialized the hydrochloride salt at 98% purity, with gram-scale pricing reflecting synthetic complexity (e.g., $505/5g) [2]. The salt’s role as a key intermediate for pregabalin (Lyrica®) cemented its importance, though early routes faced challenges in stereocontrol and yield optimization.
This compound integrates structural motifs from GABA and branched-chain amino acids like leucine:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1